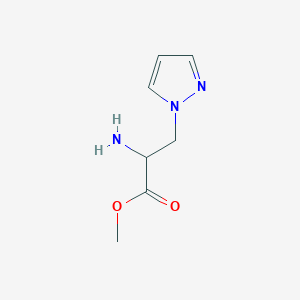
Methyl-2-Amino-3-(1H-Pyrazol-1-yl)propanoat
Übersicht
Beschreibung
“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C7H11N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives . More specific synthesis methods for similar compounds can be found in various scientific literature .Molecular Structure Analysis
The molecular structure of “methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” consists of a pyrazole ring attached to a propanoate group . The exact mass of the molecule is 169.085126602 g/mol .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” has a molecular weight of 169.18 g/mol, a topological polar surface area of 70.1 Ų, and a complexity of 174 . It also has one hydrogen bond donor count and four hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen
Antileishmaniale und Antimalaria-Anwendungen
Diese Verbindung wurde auf ihr Potenzial zur Behandlung von parasitären Krankheiten wie Leishmaniose und Malaria untersucht. Molekularsimulationsstudien legen nahe, dass bestimmte Derivate gut in die aktiven Zentren von Ziel-Enzymen passen, was zu vielversprechenden In-vitro-Aktivitäten führt .
Zwischenprodukt der organischen Synthese
Als Pyrazolderivat dient es als wichtiges Ausgangsmaterial und Zwischenprodukt in der organischen Synthese und trägt zur Produktion von Pharmazeutika, Agrochemikalien und Farbstoffen bei .
Heterocyclische Chemie
Pyrazol-Gerüste sind vielseitig in der heterocyclischen Chemie, wo sie zur Herstellung neuer Heterocyclen durch Reaktionen mit verschiedenen Nucleophilen verwendet werden, wodurch das Repertoire an Verbindungen für weitere Anwendungen in der medizinischen Chemie erweitert wird .
Synthese von Massenchemikalien
Die Verbindung ist für die kundenspezifische Synthese in großen Mengen verfügbar, was ihre Verwendung in großtechnischen chemischen Produktionsprozessen zeigt .
Arzneimittelentwicklung und -synthese
Derivate von Pyrazol werden für die Entwicklung von Arzneimitteln erforscht, insbesondere für die gezielte Behandlung von kastrationsresistentem Prostatakrebs (CRPC). Sie können eine Rolle bei der Blockierung der endogenen Synthese von Androgen oder der Bekämpfung von Arzneimittelresistenz nach längerem Gebrauch von Androgenrezeptor-Antagonisten der ersten Generation spielen .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole core have been found to interact with various biological targets . For instance, some pyrazole derivatives have been reported to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
These compounds often bind with high affinity to their targets, resulting in changes to the target’s function .
Biochemical Pathways
Given the potential inhibition of nampt, it’s possible that this compound could impact the nad+ salvage pathway .
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Biochemische Analyse
Biochemical Properties
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function .
Cellular Effects
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in cellular function and overall biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, potentially leading to changes in cellular function and health.
Transport and Distribution
The transport and distribution of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these processes is essential for determining the compound’s efficacy and potential side effects.
Subcellular Localization
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its overall impact on cell health.
Eigenschaften
IUPAC Name |
methyl 2-amino-3-pyrazol-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)5-10-4-2-3-9-10/h2-4,6H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKIBRUHOBWZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)


![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)


![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)
![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)

